N-(3,5-dimethoxyphenyl)-2-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

描述

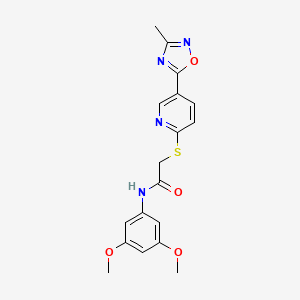

N-(3,5-dimethoxyphenyl)-2-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a synthetic small molecule featuring a multi-component structure. The compound comprises:

- A 3,5-dimethoxyphenyl group linked to an acetamide backbone.

- A thioether bridge connecting the acetamide to a pyridine ring.

- A 3-methyl-1,2,4-oxadiazole substituent at the 5-position of the pyridine.

However, specific pharmacological data for this compound remain unreported in publicly available literature.

属性

IUPAC Name |

N-(3,5-dimethoxyphenyl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O4S/c1-11-20-18(26-22-11)12-4-5-17(19-9-12)27-10-16(23)21-13-6-14(24-2)8-15(7-13)25-3/h4-9H,10H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FONRLJHYFAIPMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CN=C(C=C2)SCC(=O)NC3=CC(=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide typically involves multiple steps:

Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a nitrile under acidic or basic conditions.

Synthesis of the pyridinyl thioacetamide: This involves the reaction of a pyridinyl thiol with a suitable acylating agent.

Coupling of the dimethoxyphenyl group: The final step involves coupling the dimethoxyphenyl group with the pyridinyl thioacetamide intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

N-(3,5-dimethoxyphenyl)-2-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaOH, NH₃) are commonly used.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced oxadiazole derivatives.

Substitution: Various substituted aromatic compounds depending on the reagents used.

科学研究应用

Anticancer Applications

Recent studies have highlighted the potential of compounds containing oxadiazole moieties in anticancer therapy. The specific compound has shown promise due to its structural features that enhance its biological activity.

Case Studies

A notable study synthesized multiple oxadiazole derivatives, including those similar to N-(3,5-dimethoxyphenyl)-2-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide. These compounds were tested against human cancer cell lines such as MDA-MB-468 (breast cancer) and K-562 (leukemia), revealing promising results with IC50 values indicating strong antiproliferative activity .

Neurological Applications

In addition to its anticancer properties, this compound has been explored for its potential use in treating neurological disorders such as epilepsy.

Anticonvulsant Activity

Research has indicated that compounds with similar structures may possess anticonvulsant properties. A study conducted on related compounds showed effective results in reducing seizure activity in animal models, suggesting that the thioacetamide structure enhances neuroprotective effects .

Pharmacological Studies

Pharmacological evaluations involving molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analyses have been performed on this compound. These studies aim to characterize its interaction with biological targets associated with epilepsy and other neurological conditions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications in the molecular structure can lead to enhanced biological activity.

Molecular Modifications

The incorporation of different substituents on the phenyl ring or variations in the oxadiazole moiety can significantly impact the compound's potency. For example:

- Substituting methoxy groups with halogens may increase lipophilicity and improve cellular uptake.

- Altering the position of functional groups can enhance selectivity towards specific biological targets .

Tables

作用机制

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a class of sulfur-linked heterocyclic acetamides. Below is a comparative analysis with structurally related derivatives from patent literature () and synthetic methodologies ().

Substituent Analysis and Structural Analogues

| Compound ID | Core Structure | Substituents on Pyridine/Aromatic Rings | Thioether-Linked Group | Potential Therapeutic Indications |

|---|---|---|---|---|

| Target | Acetamide + pyridine | 3,5-dimethoxyphenyl; 3-methyl-1,2,4-oxadiazol-5-yl | Pyridin-2-yl thioether | Undisclosed (structural inference) |

| 15 (Ev. 2) | Benzamide + ethylenediamine | 3-cyano-2-pyridinyl; 2-thienylmethyl | Thienylmethyl thioether | Cancer, viral infections |

| 45 (Ev. 2) | Benzamide + ethylenediamine | 3,5-dichloro-2-pyridinyl; 3-methyl-1,2,4-oxadiazol-5-yl | Oxadiazolemethyl thioether | Thrombotic events, platelet aggregation |

| 50 (Ev. 2) | Benzamide + ethylenediamine | 3,5-dichloro-2-pyridinyl; 3-methyl-1,2,4-oxadiazol-5-yl | Oxadiazolemethyl thioether | Similar to compound 45 |

Key Observations:

Thioether Linkage : All compounds feature a thioether bridge, which may enhance metabolic stability or binding interactions with biological targets .

Oxadiazole vs. Heteroaromatic Groups: The target compound’s 3-methyl-1,2,4-oxadiazole group is shared with compounds 45 and 50.

Aromatic Substituents : The 3,5-dimethoxyphenyl group in the target compound contrasts with chloro (compounds 45, 50) or nitro (compound 20, Ev. 2) substituents in analogues. Methoxy groups may improve solubility and reduce toxicity compared to halogens or nitro groups.

生物活性

N-(3,5-dimethoxyphenyl)-2-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores various aspects of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes a 3,5-dimethoxyphenyl ring, a thioacetamide linkage, and a 1,2,4-oxadiazole moiety. The presence of these functional groups suggests diverse biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C16H18N4O3S |

| Molecular Weight | 350.41 g/mol |

| IUPAC Name | This compound |

Antimicrobial Properties

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial activity. For instance, derivatives of 1,3,4-oxadiazoles have been shown to inhibit the growth of various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. The oxadiazole derivatives are known to target key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC). These interactions can lead to apoptosis in cancer cells .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), which are critical in the inflammatory response. Inhibition of COX can reduce the production of pro-inflammatory mediators such as prostaglandins .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways.

- Cellular Interaction : It may bind to DNA or proteins within cancer cells, disrupting their function and leading to cell death.

- Membrane Disruption : The compound can alter microbial cell membranes, leading to increased permeability and eventual cell lysis.

Case Studies and Research Findings

Several studies have documented the biological activities of similar compounds:

- Antiviral Activity : Research has demonstrated that oxadiazole derivatives can inhibit viral replication by targeting viral enzymes .

- Antitumor Studies : A study on oxadiazole derivatives showed that they could inhibit tumor growth in animal models by inducing apoptosis .

- SAR Studies : Structure–activity relationship (SAR) studies have indicated that modifications on the phenyl and oxadiazole rings significantly affect the potency and selectivity of these compounds against various biological targets .

常见问题

Q. What synthetic strategies are effective for introducing the 1,2,4-oxadiazole moiety into acetamide derivatives like the target compound?

Methodological Answer: The 1,2,4-oxadiazole ring can be synthesized via cyclization reactions using precursors like amidoximes or by coupling nitrile oxides with nitriles. For example, in analogous compounds, refluxing 2-amino-5-phenyl-1,3,4-oxadiazole with chloroacetyl chloride in triethylamine yields oxadiazole-containing acetamides . Optimize yields by monitoring reaction progress via TLC and using polar aprotic solvents (e.g., DMF) with potassium carbonate as a base to facilitate nucleophilic substitution .

Q. Which characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : Use and NMR to verify substituent integration and chemical shifts, particularly for the thioacetamide bridge (-S-CH-CO-) and methoxy groups. For instance, in similar compounds, the methylene (-CH-) group adjacent to sulfur appears at δ ~4.0 ppm in NMR .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+Na]) with deviations <5 ppm .

- X-ray Crystallography : Refine crystal structures using SHELX software to resolve bond lengths and angles, especially for the oxadiazole-pyridine core .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical and experimental spectroscopic data for this compound?

Methodological Answer:

- Purity Assessment : Recrystallize the compound from ethanol-dioxane mixtures (1:2) to eliminate impurities that may distort NMR or mass spectra .

- Advanced NMR Techniques : Employ 2D NMR (e.g., HSQC, HMBC) to assign overlapping signals, particularly for aromatic protons in the dimethoxyphenyl and pyridyl groups. For example, cross-peaks between the pyridin-2-yl sulfur and adjacent methylene protons can clarify connectivity .

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values to identify discrepancies in electronic environments .

Q. What computational methods complement experimental data in studying the electronic properties of the 1,2,4-oxadiazole ring?

Methodological Answer:

- DFT Calculations : Optimize the geometry at the B3LYP/6-311G(d,p) level to analyze electron density distribution, HOMO-LUMO gaps, and electrostatic potential maps. This helps predict reactivity sites (e.g., nucleophilic sulfur or electrophilic oxadiazole nitrogen) .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to rationalize structure-activity relationships (SAR). For example, the oxadiazole ring’s planarity may influence binding to hydrophobic pockets .

Q. How does the choice of base (e.g., K2_22CO3_33 vs. NaOAc) impact the synthesis of similar acetamide derivatives?

Methodological Answer:

- Potassium Carbonate (KCO) : Effective in polar aprotic solvents (DMF) for SN2 reactions, as seen in the synthesis of 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides. Yields improve due to enhanced nucleophilicity of the thiolate intermediate .

- Sodium Acetate (NaOAc) : Used in protic solvents (ethanol) for milder conditions, minimizing side reactions like hydrolysis of the oxadiazole ring. This is critical for heat-sensitive intermediates .

Data Contradiction Analysis

Q. How should researchers address inconsistent bioactivity results in SAR studies of this compound?

Methodological Answer:

- Control Experiments : Verify purity via HPLC (>95%) and test against known positive/negative controls to rule out assay artifacts .

- Crystallographic Validation : Use SHELXL to resolve structural ambiguities (e.g., tautomerism in the oxadiazole ring) that may affect biological activity .

- Statistical Modeling : Apply multivariate analysis (e.g., PCA) to correlate substituent electronic parameters (Hammett constants) with bioactivity trends .

Experimental Design Considerations

Q. What steps are essential for designing a robust SAR study for this compound?

Methodological Answer:

- Structural Diversification : Synthesize derivatives with systematic substitutions (e.g., replacing 3-methyl-1,2,4-oxadiazole with 1,3,4-thiadiazole) to isolate electronic and steric effects .

- In Silico Screening : Prioritize derivatives using molecular dynamics simulations to assess target binding stability before in vitro testing .

- Dose-Response Analysis : Use logarithmic concentration ranges (e.g., 0.1–100 μM) to calculate IC values, ensuring reproducibility across triplicate experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。